molecular formula C25H29N3O6S2 B585403 (2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate CAS No. 142307-40-2

(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate

Cat. No.: B585403
CAS No.: 142307-40-2
M. Wt: 531.642
InChI Key: QRPHTZKYHBAODQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate is a complex organic molecule that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of benzoxazole and benzothiazole rings, followed by their integration into the thiazolidinone framework. One common method involves the cyclization of 2-aminophenols with aldehydes to form benzoxazoles, and similarly, the cyclization of 2-aminothiophenols with aldehydes to form benzothiazoles . These intermediates are then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Catalysts such as samarium triflate and copper (II) oxide nanoparticles are often used to facilitate these reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and benzothiazole rings can interact with enzymes or receptors, modulating their activity. The thiazolidinone moiety may also play a role in binding to biological targets, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzoxazole, benzothiazole, and thiazolidinone rings, which confer specific chemical and biological properties

Properties

CAS No.

142307-40-2

Molecular Formula

C25H29N3O6S2

Molecular Weight

531.642

IUPAC Name

3-ethyl-2-[(3-ethyl-1,3-benzoxazol-2-ylidene)methyl]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazol-3-ium-4-one;acetate;dihydrate

InChI

InChI=1S/C23H22N3O2S2.C2H4O2.2H2O/c1-4-25-15-10-6-8-12-17(15)28-19(25)14-20-26(5-2)22(27)21(30-20)23-24(3)16-11-7-9-13-18(16)29-23;1-2(3)4;;/h6-14H,4-5H2,1-3H3;1H3,(H,3,4);2*1H2/q+1;;;/p-1

InChI Key

QRPHTZKYHBAODQ-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2OC1=CC3=[N+](C(=O)C(=C4N(C5=CC=CC=C5S4)C)S3)CC.CC(=O)[O-].O.O

Synonyms

(5E)-3-ethyl-2-[(E)-(3-ethylbenzooxazol-2-ylidene)methyl]-5-(3-methylb enzothiazol-2-ylidene)-1-thia-3-azoniacyclopent-2-en-4-one acetate

Origin of Product

United States

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